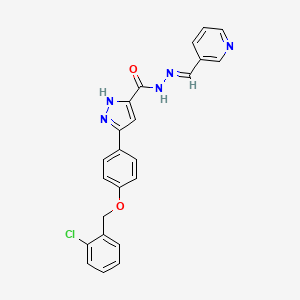

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide

Description

Properties

CAS No. |

634897-09-9 |

|---|---|

Molecular Formula |

C23H18ClN5O2 |

Molecular Weight |

431.9 g/mol |

IUPAC Name |

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C23H18ClN5O2/c24-20-6-2-1-5-18(20)15-31-19-9-7-17(8-10-19)21-12-22(28-27-21)23(30)29-26-14-16-4-3-11-25-13-16/h1-14H,15H2,(H,27,28)(H,29,30)/b26-14+ |

InChI Key |

CTGDPVHNJPADLW-VULFUBBASA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the pyridinylmethylene group: This can be done by reacting the intermediate with pyridine-3-carbaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substitution on the Benzyloxy Phenyl Ring

Substitution on the Hydrazide Moiety

Crystallographic and Structural Insights

- Crystal Packing: Related pyrazole-carboxamide derivatives (e.g., CAS 471.76 g/mol compound in ) crystallize in monoclinic systems (space group P21/c) with Z=4, suggesting similar packing patterns for the parent compound .

- Bond Angles : The pyridin-3-ylmethylene group in the parent compound likely adopts a planar conformation, facilitating π-π interactions with aromatic residues in biological targets .

Biological Activity

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole core linked to a pyridine and a chlorobenzyl ether moiety, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

- HeLa (cervical cancer) : The compound demonstrated a mean growth inhibition percentage of approximately 38.44% .

- HepG2 (liver cancer) : Similar studies reported an inhibition rate of around 54.25%, indicating potential efficacy against liver cancer cells .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation, including the MAPK pathway, which plays a crucial role in tumor growth and survival .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may act as an effective anti-inflammatory agent by modulating immune responses .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory activities, some studies have explored the antimicrobial potential of pyrazole derivatives. However, the specific compound has shown limited antibacterial and antifungal activity against common pathogens .

Case Studies

-

Case Study on Anticancer Efficacy :

A study involving various pyrazole derivatives highlighted that modifications at the N1 position significantly influenced their cytotoxicity against cancer cells. The presence of halogen substituents, such as chlorine, enhanced the anticancer activity compared to unsubstituted analogs . -

Anti-inflammatory Mechanism :

In vitro experiments demonstrated that the compound reduced LPS-induced TNF-alpha release by inhibiting the phosphorylation of p38 MAPK and HSP27, underscoring its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Chlorobenzyl ether moiety | Enhances lipophilicity and uptake |

| Pyrazole core | Critical for anticancer activity |

| Pyridine ring | May contribute to receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.